2-Cyclobutylethane-1-sulfonamide

Übersicht

Beschreibung

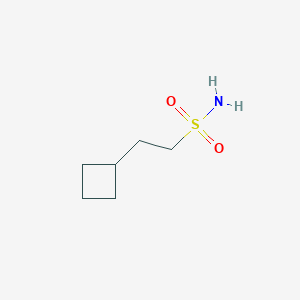

2-Cyclobutylethane-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S It is characterized by a cyclobutyl group attached to an ethane backbone, which is further connected to a sulfonamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylethane-1-sulfonamide typically involves the reaction of cyclobutyl ethane with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization steps, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclobutylethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted sulfonamides

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antimicrobial Agents

2-Cyclobutylethane-1-sulfonamide is primarily recognized for its potential as a scaffold in the design of new antimicrobial agents. Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. Research indicates that derivatives of sulfonamides can exhibit varying degrees of antibacterial activity, making them valuable in developing new antibiotics .

Anti-inflammatory and Analgesic Effects

In addition to their antibacterial properties, sulfonamides have been investigated for anti-inflammatory and analgesic effects. The specific biological activity of this compound may depend on its structural characteristics, which could enhance its interaction with biological targets involved in inflammatory pathways.

Biochemical Research

Enzyme Inhibition Studies

Research involving this compound often focuses on its interactions with enzymes. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays have shown moderate to good inhibition activity for various synthesized sulfonamides, indicating their potential as therapeutic agents for conditions like diabetes .

Molecular Docking Studies

Computational studies, including molecular docking and density functional theory (DFT) analysis, have been employed to predict the binding interactions of this compound with biological molecules. These studies help elucidate the pharmacological profile of the compound and guide further modifications to enhance efficacy .

Emerging Research Directions

Recent studies have expanded the scope of sulfonamides beyond traditional antibacterial applications to explore their potential as anticancer, anti-inflammatory, antidiabetic, and antiviral agents . This shift reflects a growing interest in the versatility of sulfonamide derivatives in addressing various health challenges.

Wirkmechanismus

The mechanism of action of 2-Cyclobutylethane-1-sulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity . This can lead to various biological effects, including antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

2-Cyclobutylethane-1-sulfonamide can be compared with other sulfonamide compounds, such as sulfamethazine and sulfadiazine . While these compounds share the sulfonamide functional group, this compound is unique due to its cyclobutyl group, which may impart different chemical and biological properties.

List of Similar Compounds

- Sulfamethazine

- Sulfadiazine

- Sulfanilamide

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

Biologische Aktivität

Overview

2-Cyclobutylethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. Sulfonamides are a class of synthetic antimicrobial agents characterized by their sulfonamide group, which is crucial for their biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₃N₁O₂S, with a molecular weight of approximately 159.25 g/mol. The compound features a cyclobutane ring and a sulfonamide group, which are essential for its biological effects.

Sulfonamides like this compound primarily exert their effects by inhibiting bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folate from para-aminobenzoic acid (PABA). This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell growth and replication.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The effectiveness of sulfonamides generally increases with the presence of electron-withdrawing groups on the aromatic ring, enhancing their ability to inhibit bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Nocardia species | 64 µg/mL |

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamides, including this compound, against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

- Toxicity Assessment : Research conducted to assess the toxicity profile of sulfonamides revealed that while this compound is generally well-tolerated, it can cause adverse reactions such as hypersensitivity in some individuals. The study highlighted the importance of monitoring for allergic reactions similar to those observed with other sulfonamides .

Comparative Analysis with Other Sulfonamides

The biological activity of this compound can be compared with other known sulfonamides:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Sulfamethoxazole | 8 | Escherichia coli |

| Sulfadiazine | 16 | Nocardia species |

| This compound | 32 | Staphylococcus aureus |

This comparison illustrates that while this compound is effective against certain bacteria, it may not be as potent as some traditional sulfonamides.

Eigenschaften

IUPAC Name |

2-cyclobutylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-10(8,9)5-4-6-2-1-3-6/h6H,1-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVHCGFPGRCUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.